Carbostyril 165 chemical properties and structure
Carbostyril 165 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 165, also known by its systematic name 7-(dimethylamino)-4-methylquinolin-2(1H)-one, is a heterocyclic organic compound belonging to the carbostyril class. While the carbostyril scaffold is found in various biologically active molecules and natural products, Carbostyril 165 is predominantly recognized and utilized for its properties as a fluorescent dye.[1] This technical guide provides a detailed overview of the chemical and physical properties, structure, synthesis, and spectral characteristics of Carbostyril 165. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this compound for its fluorescent labeling capabilities or as a potential building block for more complex molecules.
Chemical and Physical Properties
The known chemical and physical properties of Carbostyril 165 are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimates based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Melting Point | 265-266 °C | [2] |
| Boiling Point | 340.37 °C (estimated) | [1] |
| Density | 1.0838 g/cm³ (estimated) | [1] |
| Solubility | 10 mM in DMSO | [3] |
| pKa | 11.45 ± 0.70 (predicted) | [2] |
| Flash Point | 199.6 °C | [1] |
| Refractive Index | 1.6660 (estimated) | [1] |
| Appearance | Yellow glittering fine crystalline powder | [2] |
Chemical Structure
Carbostyril 165 possesses a quinolin-2(1H)-one core, which is a bicyclic aromatic structure containing a benzene ring fused to a pyridin-2-one ring. The structure is further functionalized with a dimethylamino group at the 7-position and a methyl group at the 4-position.
Chemical Identifiers:
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CAS Number: 26078-23-9[1]
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Synonyms: 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, 7-Dimethylamino-4-methylcarbostyril, 7-Dimethylamino-2-hydroxy-4-methylquinoline[1]
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SMILES: CC1=CC(=O)NC2=CC=C(C=C12)N(C)C[3]
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InChIKey: LHWKOWLGYNIFSM-UHFFFAOYSA-N
Caption: 2D Chemical Structure of Carbostyril 165.
Synthesis and Purification
Caption: Plausible synthetic workflow for Carbostyril 165.
Representative Experimental Protocol (Generalized)
Step 1: Condensation
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To a solution of 3-(dimethylamino)aniline in a suitable solvent (e.g., toluene), add an equimolar amount of ethyl acetoacetate.
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A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
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The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate, ethyl 3-((3-(dimethylamino)phenyl)amino)but-2-enoate.
Step 2: Cyclization
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The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether.
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The mixture is heated to a high temperature (typically >200 °C) to induce thermal cyclization.
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The reaction is monitored by TLC.
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After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product.
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The crude product is collected by filtration.
Purification: The crude Carbostyril 165 can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[2] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectroscopic and Fluorescent Properties
Carbostyril 165 is primarily characterized by its strong fluorescence. The key spectroscopic data are summarized below.
| Spectroscopic Property | Value |
| Excitation Wavelength (λex) | 351/364 nm |
| Emission Wavelength (λem) | >400 nm |
While specific NMR, IR, and mass spectra for Carbostyril 165 are not widely published, the expected spectral features can be inferred from its structure.
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¹H NMR: Signals corresponding to the aromatic protons on the quinolinone core, the methyl protons, and the N,N-dimethyl protons would be expected.
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¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons of the methyl and dimethylamino groups would be present.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the lactam, C=O stretch of the lactam, and C-N stretches would be observed.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 202.25.
Caption: Jablonski diagram illustrating fluorescence.
Biological Activity and Signaling Pathways
To date, there is a lack of published scientific literature detailing specific biological activities or signaling pathway interactions for Carbostyril 165 in the context of drug development. Its primary application remains as a fluorescent dye for in vitro studies and as a component in the development of fluorescent probes. Therefore, a diagram of a biological signaling pathway involving Carbostyril 165 cannot be provided.
Safety and Handling
Carbostyril 165 should be handled with care in a laboratory setting, following standard safety protocols.
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Hazard Statements: May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. Harmful to aquatic life with long-lasting effects.[4]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If on skin, wash with plenty of water.[4]
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications
The principal application of Carbostyril 165 is as a fluorescent dye. Its electronically neutral nature and strong fluorescence make it suitable for various applications, including:
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Fluorescent Labeling: It can be used to label biomolecules for imaging and tracking in biological systems.
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Fluorescent Probes: Carbostyril 165 can serve as a core fluorophore in the design of probes for detecting specific analytes or changes in the cellular environment.
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Material Science: Its fluorescent properties are also of interest in the development of advanced materials with specific optical properties.
